molecular formula C11H6O3 B14503772 Methyl 10-oxodec-2-ene-4,6,8-triynoate CAS No. 62796-57-0

Methyl 10-oxodec-2-ene-4,6,8-triynoate

Cat. No.: B14503772
CAS No.: 62796-57-0
M. Wt: 186.16 g/mol
InChI Key: ANFIFVFBBSFUNL-UHFFFAOYSA-N
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Description

Methyl 10-oxodec-2-ene-4,6,8-triynoate is a polyunsaturated fatty acid ester characterized by a conjugated system of one double bond (at position 2) and three triple bonds (at positions 4, 6, and 8), along with a ketone functional group at position 10. Its molecular formula is C₁₁H₈O₂, and it is structurally defined by its rigid, linear geometry due to the alternating triple bonds. This compound is naturally occurring in the roots of Ricinus communis (castor plant), where it is biosynthesized alongside other acetylenic derivatives like 1-tridecene-3,5,7,9,11-pentayne and β-sitosterol . It has also been identified as an allelopathic agent in Solidago canadensis (Canadian goldenrod), where it inhibits the growth of competing plant species at concentrations exceeding 10 ppm .

The compound’s unique structure confers high reactivity, making it valuable in studies of chemical interactions and biological activity. Its ketone group enhances polarity, influencing solubility and interaction with biological targets such as enzymes or membranes.

Properties

CAS No.

62796-57-0

Molecular Formula

C11H6O3

Molecular Weight

186.16 g/mol

IUPAC Name

methyl 10-oxodec-2-en-4,6,8-triynoate

InChI

InChI=1S/C11H6O3/c1-14-11(13)9-7-5-3-2-4-6-8-10-12/h7,9-10H,1H3

InChI Key

ANFIFVFBBSFUNL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC#CC#CC#CC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 10-oxodec-2-ene-4,6,8-triynoate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a dec-2-ene-4,6,8-triynoic acid derivative, which is then esterified using methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 10-oxodec-2-ene-4,6,8-triynoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the triple bonds into double or single bonds.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alkenes or alkanes.

Scientific Research Applications

Methyl 10-oxodec-2-ene-4,6,8-triynoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 10-oxodec-2-ene-4,6,8-triynoate involves its interaction with specific molecular targets. The compound’s multiple triple bonds and ester group allow it to participate in various chemical reactions, potentially affecting biological pathways and enzyme activities. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features

Compound Name Carbon Chain Double Bond Position Triple Bond Positions Functional Groups Biological Source/Application
This compound C10 2 4, 6, 8 Ketone (C10), ester Ricinus communis roots; allelopathy
Methyl octadec-14-en-10-ynoate C18 14 10 Ester Biochemical research (model compound)
Methyl octadeca-10,14-diynoate C18 - 10, 14 Ester Organic synthesis
Methyl 8-oxooctadec-9-ynoate C18 - 9 Ketone (C8), ester Bioactive molecule synthesis
Methyl (Z)-2-decene-4,6,8-triynoate C10 2 (cis) 4, 6, 8 Ester Solidago canadensis (no ketone)

Key Observations:

Chain Length: The target compound’s shorter C10 chain enhances volatility and reactivity compared to C18 analogs like Methyl octadec-14-en-10-ynoate.

Unsaturation Pattern: The conjugated triple bonds (4,6,8) and double bond (2) create a rigid, electron-deficient system, contrasting with simpler analogs like Methyl octadec-9-ynoate (one triple bond) .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property This compound Methyl octadec-14-en-10-ynoate Methyl 8-oxooctadec-9-ynoate
Molecular Weight (g/mol) 172.18 280.45 294.41
logP 2.72 (predicted) 6.1 (estimated) 5.8 (predicted)
Solubility 0.0158 g/L (water) Insoluble in water Low water solubility
Reactivity High (conjugated triple bonds + ketone) Moderate (single triple bond) Moderate (ketone + triple bond)
  • logP: The lower logP of this compound (2.72 vs.
  • Reactivity: The conjugated triple bonds in the target compound facilitate Diels-Alder reactions and cycloadditions, unlike saturated or mono-unsaturated esters.

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